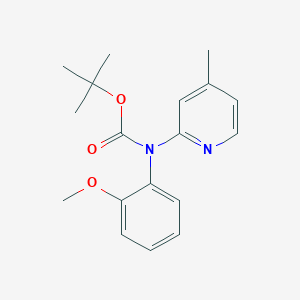
Tert-butyl N-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)carbamate, also known as BMVC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMVC is a potent inhibitor of the enzyme protein kinase CK2, which plays a critical role in cell growth and proliferation.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Wirkmechanismus
Tert-butyl N-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)carbamate is a potent inhibitor of the enzyme protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in cell growth and proliferation. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to have anti-cancer effects. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant effects. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease. This compound has also been shown to have a favorable safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tert-butyl N-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)carbamate in lab experiments include its potent inhibition of CK2, its high yield and purity, and its favorable safety profile. The limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are many potential future directions for research on Tert-butyl N-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)carbamate. One area of research could be the development of more potent and selective inhibitors of CK2. Another area of research could be the use of this compound in combination with other anti-cancer agents to enhance their efficacy. Finally, the use of this compound in the treatment of neurodegenerative diseases could be further explored, including the development of more effective delivery methods.
Synthesemethoden
The synthesis of Tert-butyl N-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)carbamate involves the reaction of 2-methoxyphenyl isocyanate with 4-methyl-2-pyridylamine in the presence of tert-butyl chloroformate. The reaction proceeds under mild conditions, and the yield of this compound is high. The purity of the compound can be improved by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-10-11-19-16(12-13)20(17(21)23-18(2,3)4)14-8-6-7-9-15(14)22-5/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEJPJWWNQORMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2=CC=CC=C2OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

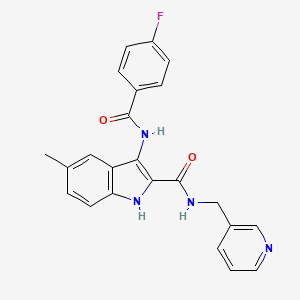
![ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2766970.png)


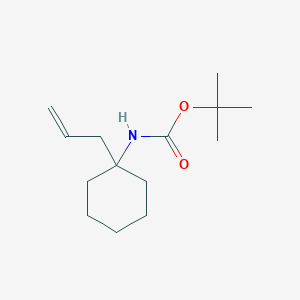
![2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2766977.png)


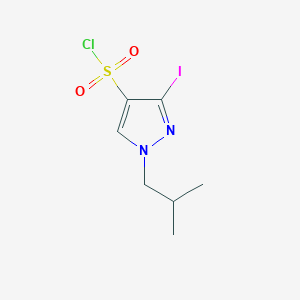
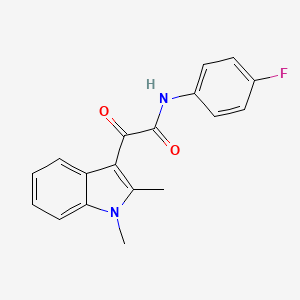
![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2766985.png)


